molecular formula C12H9N3 B8704049 7-pyridin-2-ylimidazo[1,2-a]pyridine

7-pyridin-2-ylimidazo[1,2-a]pyridine

Cat. No.: B8704049
M. Wt: 195.22 g/mol
InChI Key: AZDWSVWOEDWZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Pyridin-2-ylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system, which includes an imidazo ring fused to a pyridine ring, with an additional pyridine ring attached at the 7th position.

Chemical Reactions Analysis

Types of Reactions

7-Pyridin-2-ylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 7-pyridin-2-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-pyridin-2-ylimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features and the presence of an additional pyridine ring at the 7th position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

7-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-5-13-11(3-1)10-4-7-15-8-6-14-12(15)9-10/h1-9H

InChI Key

AZDWSVWOEDWZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=NC=CN3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottomed flask add 7-chloro-imidazo[1,2-a]pyridine (0.25 g, 1.6 mmol), tricyclohexylphosphine (55 mg, 0.12 equiv.), potassium acetate (0.24 g, 1.5 equiv.), bis(pinacolato)diboron (0.46 g, 1.1 equiv.) and dioxane (10 mL). Deoxygenate this mixture thoroughly with N2 then add tris(dibenzylideneacetone)dipalladium (0) (75 mg, 0.05 equiv.) and heat the reaction to 80° C. overnight under N2. Filter the reaction thru Celite® and wash with DCM then concentrate to dryness. To this residue, add 2-bromopyridine (0.14 mL, 1.5 mmol), S-Phos (75 mg, 0.125 equiv.), potassium phosphate (0.62 g, 2 equiv.), dioxane (10 mL), and water (5 mL). Deoxygenate this mixture thoroughly with N2, add palladium (II) acetate (16 mg, 0.05 equiv.), and reflux the reaction overnight. Concentrate the reaction to dryness and slurry in DCM. Filter this slurry thru Celite® and wash with DCM. Concentrate the filtrate then purify by silica column (EtOAc to 5% MeOH: DCM) to give a residue (0.325 g, >100%). MS (ES), m/z 196 (M+1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
0.62 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Three
Quantity
16 mg
Type
catalyst
Reaction Step Four
Yield
100%

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